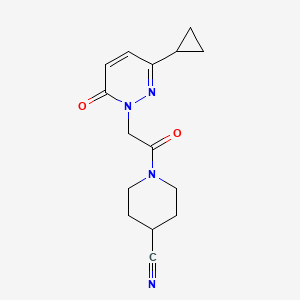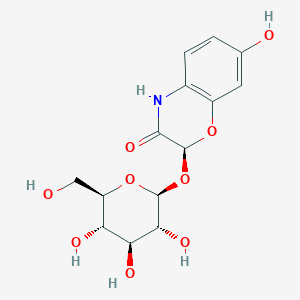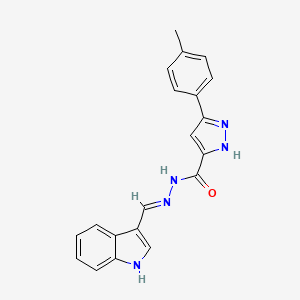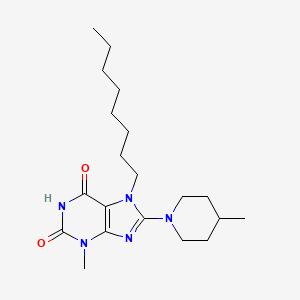
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide, also known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the E3 ubiquitin ligase, MDM2, which plays a critical role in the regulation of the tumor suppressor protein, p53. MI-2 has been shown to induce apoptosis in cancer cells by activating the p53 pathway, making it a promising candidate for cancer therapy.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide and its derivatives have shown significant promise in the field of antimicrobial research. Patel and Dhameliya (2010) synthesized derivatives of this compound and found them to exhibit promising antibacterial activities, suggesting potential as antimicrobials (Patel & Dhameliya, 2010).
Cardiac Electrophysiological Activity
The compound's derivatives have been explored for their cardiac electrophysiological activity. Morgan et al. (1990) studied N-substituted imidazolylbenzamides or benzene-sulfonamides, showing that some derivatives exhibited potency comparable to existing selective class III agents (Morgan et al., 1990).
Antibacterial Evaluation of Derivatives
Ravichandiran, Premnath, and Vasanthkumar (2015) focused on the synthesis of naphthalene-1,4-dione derivatives and conducted molecular docking studies, indicating strong antibacterial properties against specific strains (Ravichandiran et al., 2015).
Anti-Inflammatory Applications
Nikalje, Hirani, and Nawle (2015) synthesized and evaluated the anti-inflammatory activity of 2-(1,3-dioxoisoindolin-2-yl) acetamido derivatives. These compounds showed promising results in both in vitro and in vivo models (Nikalje et al., 2015).
Anticancer Evaluation
A study by Ravichandiran et al. (2019) on 1,4‐Naphthoquinone derivatives containing a Phenylaminosulfanyl Moiety showed significant cytotoxic activity against several human cancer cell lines, indicating its potential in cancer treatment (Ravichandiran et al., 2019).
Antimicrobial and Anticancer Activities
Kumar et al. (2014) synthesized derivatives with antimicrobial and anticancer activities, offering insights into the compound's versatility in treating various diseases (Kumar et al., 2014).
Glucokinase Activation
Iino et al. (2009) reported on the optimization of N-substituted benzamides, leading to the development of potent glucokinase activators with good oral availability, demonstrating its potential in diabetes treatment (Iino et al., 2009).
Anticonvulsant Properties
A study by Adolphe-Pierre et al. (1998) explored the chemical oxidation of an anticonvulsant derivative, indicating potential applications in the treatment of epilepsy (Adolphe-Pierre et al., 1998).
Antiepileptic Activity of Derivatives
Asadollahi et al. (2019) investigated N-aryl derivatives for their antiepileptic activity, demonstrating significant potential in this domain (Asadollahi et al., 2019).
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-24(22,23)11-4-2-3-9(7-11)14(19)17-10-5-6-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGRCLDFARQELL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol](/img/structure/B2356673.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2356678.png)

![ethyl 1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2356681.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2356682.png)
![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2356683.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2356688.png)
![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)